N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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Overview
Description
N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features a thiazole ring and a tetrazole ring. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmaceutical and industrial applications. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the thiazole and tetrazole rings. One common method involves the reaction of a cyclohexanecarboxamide derivative with thioamide and azide compounds under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques like chromatography and crystallization further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane with appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole and tetrazole rings allow it to bind to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine.
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole and 1-methyl-1H-tetrazole.
Uniqueness
N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to its combination of thiazole and tetrazole rings, which provide a diverse range of biological activities. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C12H16N6OS |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C12H16N6OS/c1-9-7-20-11(14-9)15-10(19)12(5-3-2-4-6-12)18-8-13-16-17-18/h7-8H,2-6H2,1H3,(H,14,15,19) |
InChI Key |
ISAVMNVVFBKMDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
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